2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide is a complex organic compound with a unique structure that includes a piperidine ring, a propynyl group, and a formamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide can be achieved through a multi-step process. One common method involves the N-alkylation of piperidine with propargyl bromide in the presence of a base such as sodium hydroxide. This reaction is typically carried out in a solvent like toluene under phase-transfer catalysis conditions . The resulting intermediate is then reacted with 2-methylpropanoyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent-free synthesis methods are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The propynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The formamido group can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include carbonyl compounds from oxidation, amines from reduction, and various substituted piperidine derivatives from substitution reactions .
Scientific Research Applications
2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide involves its interaction with specific molecular targets. The propynyl group can participate in oxidative formylation reactions, generating reactive oxygen species that can modulate cellular pathways. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neuronal signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(prop-2-yn-1-yl)acrylamide
- Benzyl(methyl)(prop-2-yn-1-yl)amine
- Prop-2-yn-1-yl glycinate
Uniqueness
2-methyl-N-(2-{[1-(prop-2-yn-1-yl)piperidin-4-yl]formamido}ethyl)propanamide is unique due to its combination of a piperidine ring and a propynyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-[2-(2-methylpropanoylamino)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-4-9-18-10-5-13(6-11-18)15(20)17-8-7-16-14(19)12(2)3/h1,12-13H,5-11H2,2-3H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQSWKPDMNXKAOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCNC(=O)C1CCN(CC1)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.